molecular formula C11H12N2O3 B324463 Methyl 2-cinnamoylhydrazinecarboxylate

Methyl 2-cinnamoylhydrazinecarboxylate

Cat. No.: B324463
M. Wt: 220.22 g/mol
InChI Key: UOOOPYWILUPEPM-BQYQJAHWSA-N
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Description

Methyl 2-cinnamoylhydrazinecarboxylate is a synthetic organic compound characterized by three key functional groups:

  • Methyl ester (–COOCH₃): Imparts hydrophobicity and influences solubility in organic solvents.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)13-12-10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)(H,13,15)/b8-7+

InChI Key

UOOOPYWILUPEPM-BQYQJAHWSA-N

SMILES

COC(=O)NNC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

COC(=O)NNC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

COC(=O)NNC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Methyl 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylate ()
  • Structural Similarities : Shares the methyl hydrazinecarboxylate backbone.
  • Differences: Substituted with a chloro-iminoethyl group (–CH₂–C(=NH)–Cl) instead of cinnamoyl.
  • Implications: The chloro-iminoethyl group may enhance electrophilicity, whereas the cinnamoyl group in the target compound likely increases π-π stacking interactions.
Methyl 2-Pyrazinecarboxylate ()
  • Structural Similarities : Contains a methyl ester group.
  • Differences : The pyrazine ring replaces the hydrazine and cinnamoyl moieties.
  • Physical Properties : Melting point = 62°C; molecular weight = 138.12 g/mol .
Sandaracopimaric Acid Methyl Ester ()
  • Structural Similarities: Methyl ester of a diterpenoid acid.
  • Differences : Lacks hydrazine and aromatic groups, featuring a bulky tricyclic structure.
  • Implications : Higher molecular weight (316.48 g/mol) reduces volatility compared to the target compound .

Physical and Chemical Properties

The table below synthesizes data from analogs and inferred properties of Methyl 2-cinnamoylhydrazinecarboxylate:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₁₁H₁₂N₂O₃ 220.23 Not reported Methyl ester, hydrazine, cinnamoyl
Methyl 2-pyrazinecarboxylate C₆H₆N₂O₂ 138.12 62 Methyl ester, pyrazine ring
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate C₄H₇ClN₃O₂ 164.57 Not reported Methyl ester, hydrazine, chloro-iminoethyl
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Not reported Methyl ester, diterpenoid acid
Key Observations:
  • Molecular Weight: The target compound (220.23 g/mol) is intermediate between smaller esters (e.g., Methyl 2-pyrazinecarboxylate) and bulky diterpenoid esters.
  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) due to the hydrazine group, contrasting with diterpenoid esters (lipophilic) .
  • Reactivity: The cinnamoyl group may undergo photochemical [2+2] cycloaddition, a feature absent in non-conjugated analogs .

Analytical Techniques

  • Chromatography: Gas chromatography (GC) methods for methyl esters (e.g., diterpenoid esters in ) suggest applicability for the target compound, though derivatization may be needed .
  • Spectroscopy : FT-IR could distinguish the target compound from analogs by identifying N–H stretches (hydrazine) and C=O vibrations (ester and cinnamoyl) .

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